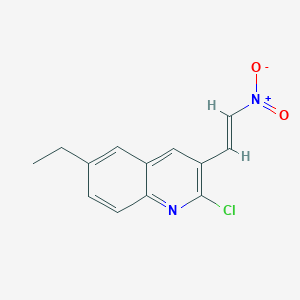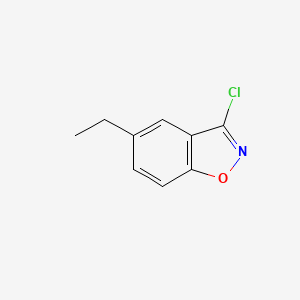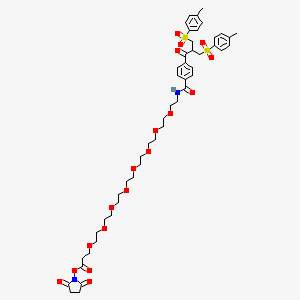
Bis-sulfone-PEG8-NHS Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-sulfone-PEG8-NHS Ester is a bis-alkylating labeling reagent that is selective for the cysteine sulfur atoms from a native disulfide. This compound is particularly useful in the field of bioconjugation, where it is employed to conjugate thiols derived from the cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody . The hydrophilic polyethylene glycol (PEG) spacer increases the solubility of the compound in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis-sulfone-PEG8-NHS Ester is synthesized through a series of chemical reactions that involve the introduction of sulfone and NHS ester groups to a PEG backbone. The synthetic route typically involves the following steps:
PEGylation: The PEG backbone is functionalized with sulfone groups.
Activation: The sulfone-functionalized PEG is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-sulfone-PEG8-NHS Ester undergoes bis-alkylation reactions, where it conjugates both thiols derived from the two cysteine residues of a reduced native disulfide bond . This reaction results in the covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact .
Common Reagents and Conditions
Major Products
The major product formed from these reactions is a covalently rebridged disulfide bond, which maintains the structural integrity of the protein .
Applications De Recherche Scientifique
Bis-sulfone-PEG8-NHS Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules.
Biology: Employed in the labeling and modification of proteins, particularly antibodies
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Bis-sulfone-PEG8-NHS Ester involves the selective bis-alkylation of cysteine sulfur atoms from a native disulfide bond . The NHS ester group reacts with primary amines to form stable amide bonds, while the sulfone groups facilitate the conjugation of thiols . This results in the covalent rebridging of the disulfide bond, maintaining the structural integrity of the protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-sulfone NHS Ester: Similar in structure and function, but without the PEG spacer.
Bis-PEG8-NHS Ester: A homobifunctional PEG linker featuring two NHS esters, which react with nucleophiles such as primary amines and alcohols.
Uniqueness
Bis-sulfone-PEG8-NHS Ester is unique due to its hydrophilic PEG spacer, which increases solubility in aqueous media and enhances its applicability in biological systems . This makes it particularly useful for bioconjugation and the development of antibody-drug conjugates .
Propriétés
Formule moléculaire |
C48H64N2O18S2 |
|---|---|
Poids moléculaire |
1021.2 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C48H64N2O18S2/c1-37-3-11-42(12-4-37)69(56,57)35-41(36-70(58,59)43-13-5-38(2)6-14-43)47(54)39-7-9-40(10-8-39)48(55)49-18-20-61-22-24-63-26-28-65-30-32-67-34-33-66-31-29-64-27-25-62-23-21-60-19-17-46(53)68-50-44(51)15-16-45(50)52/h3-14,41H,15-36H2,1-2H3,(H,49,55) |
Clé InChI |
UIIKZYXFKSQZIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)
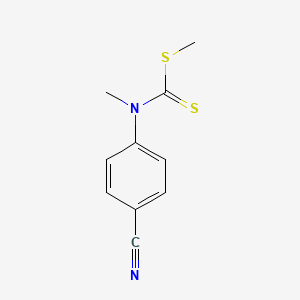
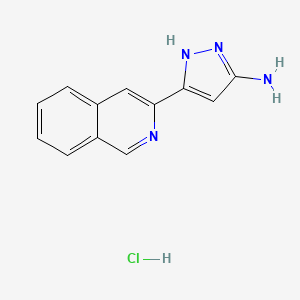


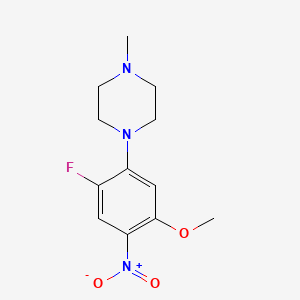
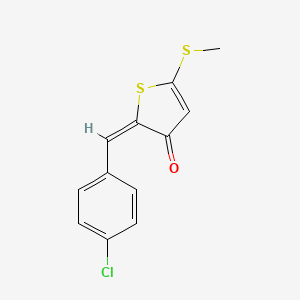
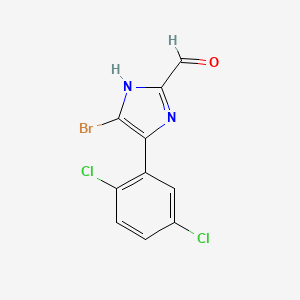

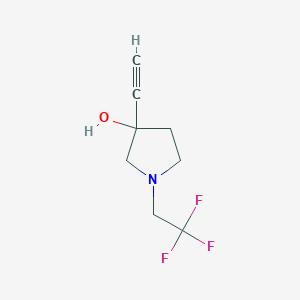
![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)
